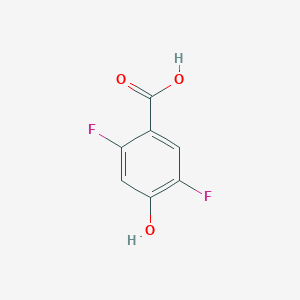

2,5-Difluoro-4-hydroxybenzoic acid

Description

Overview of Halogenated Aromatic Carboxylic Acids in Contemporary Chemical Research

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with at least one halogen atom and one carboxylic acid group. These compounds serve as crucial building blocks and intermediates in a wide array of chemical syntheses. mdpi.com Their utility spans the production of pharmaceuticals, agrochemicals, dyes, and high-performance polymers. mdpi.comresearchgate.netgoogle.com The presence and position of the halogen atom or atoms on the aromatic ring can significantly influence the compound's physical and chemical properties, including its acidity, reactivity, and biological activity. mdpi.comuc.pt For instance, the introduction of a halogen can alter the electron density of the aromatic ring, thereby affecting its susceptibility to further chemical transformations. researchgate.net In the synthesis of complex molecules, halogenated benzoic acids are often used as precursors. For example, 2,4,5-trifluorobenzoic acid is a known precursor for creating quinolonecarboxylic acid derivatives with antibacterial properties. google.com

Significance of Fluorine Substitution in Aromatic Systems within Medicinal Chemistry and Material Science

The substitution of hydrogen with fluorine in aromatic systems is a strategic approach widely employed in medicinal chemistry and materials science to enhance the properties of molecules. tandfonline.comtandfonline.comchemxyne.com Fluorine, being the most electronegative element, imparts unique characteristics to organic compounds. numberanalytics.com Its small size allows it to mimic hydrogen sterically, while its strong electron-withdrawing nature can significantly alter a molecule's electronic properties, pKa, and metabolic stability. tandfonline.comacs.org

In medicinal chemistry, the introduction of fluorine can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. tandfonline.comacs.org This includes enhanced binding affinity to target proteins, increased metabolic stability which can prolong the drug's half-life, and improved membrane permeability. tandfonline.comchemxyne.comnih.gov Many successful drugs, including anticancer agents and central nervous system drugs, incorporate fluorine to boost their efficacy. numberanalytics.com

In materials science, fluorinated aromatic compounds are integral to the development of advanced materials with desirable properties. numberanalytics.com The strong carbon-fluorine bond contributes to high thermal stability and chemical resistance in polymers like polytetrafluoroethylene (PTFE). numberanalytics.comnumberanalytics.com Fluorinated aromatics are also utilized in the creation of liquid crystals and advanced optical and electronic materials. researchgate.netnumberanalytics.com The unique properties conferred by fluorine make these compounds indispensable in various high-performance applications. numberanalytics.com

Positioning of 2,5-Difluoro-4-hydroxybenzoic Acid within the Landscape of Fluorinated Benzoic Acid Derivatives

This compound is a specific difluorinated derivative of 4-hydroxybenzoic acid. Its distinct substitution pattern, with fluorine atoms at positions 2 and 5 and a hydroxyl group at position 4, confers a unique set of physicochemical properties that distinguish it from other related benzoic acid derivatives. The strong electron-withdrawing effects of the two fluorine atoms are expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated and mono-fluorinated counterparts. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science where precise control over molecular properties is crucial.

Comparative Analysis with Related Fluorinated Benzoic Acid Isomers (e.g., 4,5-Difluoro-2-hydroxybenzoic acid, 2,6-Difluoro-4-hydroxybenzoic acid, 2,3-Difluoro-4-hydroxybenzoic acid)

The isomeric relationship between different difluoro-hydroxybenzoic acids leads to significant differences in their properties and potential applications. The positioning of the fluorine and hydroxyl groups on the benzene ring affects intramolecular interactions, acidity, and reactivity.

For instance, 2,3-Difluoro-4-hydroxybenzoic acid has been identified as a useful research chemical. It is a protonated molecule that has shown potential as an antioxidant. biosynth.com The arrangement of its substituents allows it to act as an electron-donating and electron-withdrawing moiety. biosynth.com

In contrast, the properties of isomers like 4,5-Difluoro-2-hydroxybenzoic acid and 2,6-Difluoro-4-hydroxybenzoic acid are also dictated by the specific placement of their functional groups. chemicalbook.comchemicalbook.com The proximity of the substituents in ortho-substituted isomers can lead to intramolecular hydrogen bonding, which can influence their acidity and conformation. quora.com The electronic effects of the fluorine atoms, whether they are positioned to reinforce or counteract each other's influence on the carboxylic acid and hydroxyl groups, will result in distinct chemical behaviors among these isomers.

Interactive Data Table: Comparison of Fluorinated Hydroxybenzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 83037-33-8 | C₇H₄F₂O₃ | Strong electron-withdrawing effects from two fluorine atoms. |

| 4,5-Difluoro-2-hydroxybenzoic acid | 205533-31-9 | C₇H₄F₂O₃ | Isomeric to this compound with a different substitution pattern. chemicalbook.com |

| 2,6-Difluoro-4-hydroxybenzoic acid | 957065-87-1 | C₇H₄F₂O₃ | Symmetrical substitution pattern of fluorine atoms flanking the hydroxyl group. chemicalbook.com |

| 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | C₇H₄F₂O₃ | Identified as a useful research chemical and potential antioxidant. biosynth.com |

Distinction from Non-Fluorinated and Mono-Fluorinated Hydroxybenzoic Acids (e.g., 4-Hydroxybenzoic acid, 2-Fluoro-4-hydroxybenzoic acid)

The introduction of fluorine atoms onto the 4-hydroxybenzoic acid scaffold progressively alters its properties.

4-Hydroxybenzoic acid , a naturally occurring phenolic compound, serves as a precursor for parabens used as preservatives and is found in various plants. fiveable.mewikipedia.org It possesses antimicrobial and antioxidant properties. fiveable.me Its esters have applications as food preservatives and in the manufacturing of polymers. chemcess.com

The mono-fluorinated derivative, 2-Fluoro-4-hydroxybenzoic acid , is a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications, as well as agrochemicals. chemimpex.com The ortho-positioned fluorine atom can introduce specific properties, such as inducing an additional intercalated smectic phase in liquid crystals. ossila.com It is also used in biochemical research to study enzyme inhibition. chemimpex.com

The presence of a second fluorine atom in This compound further enhances the electron-withdrawing nature of the substituents, which is expected to increase the acidity of the carboxylic acid group even more significantly than in the mono-fluorinated analog. This heightened acidity and altered electronic distribution make it a distinct chemical entity with potentially different reactivity and applications compared to its less-fluorinated relatives.

Interactive Data Table: Comparison with Non- and Mono-Fluorinated Analogs

| Compound Name | CAS Number | Molecular Formula | Key Distinctions |

| This compound | 83037-33-8 | C₇H₄F₂O₃ | Two fluorine atoms significantly increase acidity due to strong inductive effects. |

| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | Non-fluorinated parent compound; used as a preservative and in polymer synthesis. fiveable.mechemcess.com |

| 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3 | C₇H₅FO₃ | Single fluorine atom at the ortho position; used in pharmaceuticals and liquid crystals. chemimpex.comossila.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJAHLFAORUKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630620 | |

| Record name | 2,5-Difluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146781-23-9 | |

| Record name | 2,5-Difluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research on Applications in Medicinal Chemistry and Pharmaceutical Development

Mechanism of Action Studies of 2,5-Difluoro-4-hydroxybenzoic Acid Derivatives

The therapeutic potential of fluorinated compounds like derivatives of this compound is deeply rooted in the unique physicochemical properties of the fluorine atom. These properties significantly influence how the molecule interacts with its biological targets, ultimately determining its efficacy and selectivity.

The interactions between a drug molecule and its biological target are fundamental to its mechanism of action. Derivatives of this compound can engage in several types of non-covalent interactions that stabilize the drug-target complex.

Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzoic acid scaffold are classic hydrogen bond donors and acceptors. These groups can form strong, directional hydrogen bonds with amino acid residues in a protein's active site, such as with the backbone carbonyls or the side chains of polar amino acids. The high electronegativity of the fluorine atoms can also influence the acidity of the neighboring carboxylic acid proton, potentially modulating the strength of these hydrogen bonds. tandfonline.com

Halogen Bonding: A particularly important interaction for fluorinated compounds is the halogen bond. nih.gov This is a non-covalent interaction where a halogen atom (in this case, fluorine) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a backbone carbonyl oxygen or the nitrogen in a histidine side chain. nih.gov Although fluorine is the least polarizable halogen, the carbon-fluorine (C-F) bond is highly polarized, creating an electropositive region on the fluorine atom (the σ-hole) that can facilitate this interaction. nih.gov Halogen bonding is increasingly recognized as a powerful tool in rational drug design for enhancing binding affinity and selectivity. nih.govresearchgate.net

Electrostatic and Dipolar Interactions: The strong electronegativity of fluorine creates a significant dipole moment in the C-F bond. nih.gov This can lead to favorable electrostatic and dipolar interactions with polar regions of a binding pocket, further contributing to the stability of the drug-target complex. mdpi.com

The strategic placement of fluorine atoms, as seen in this compound, is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties for improved therapeutic performance. pharmacyjournal.org

Enhanced Binding Affinity: Fluorine substitution can significantly increase a molecule's binding affinity for its target protein. tandfonline.com This can occur through several mechanisms. The direct formation of halogen bonds provides an additional stabilizing interaction. researchgate.net Furthermore, the electron-withdrawing nature of fluorine can alter the electron distribution of the entire molecule, which can optimize electrostatic interactions with the target. pharmacyjournal.org Fluorine can also increase the lipophilicity of the aromatic ring, promoting favorable hydrophobic interactions within the binding site. benthamscience.comresearchgate.net

Improved Selectivity: Selectivity is a crucial aspect of drug design, ensuring that a drug interacts primarily with its intended target to minimize off-target effects. Fluorine atoms can enhance selectivity by creating specific, high-affinity interactions that are only possible with the intended target. For example, a binding pocket might have a specific carbonyl group positioned perfectly to act as a halogen bond acceptor for the fluorine on the drug molecule. pharmacyjournal.org This precise structural and electronic requirement for binding would not be met in the binding sites of other, off-target proteins. Additionally, fluorine substitution can lock the molecule into a specific conformation that is preferential for binding to the target, a concept known as conformational control. pharmacyjournal.org This pre-organization reduces the entropic penalty of binding, leading to higher affinity and selectivity.

| Conformational Control | Fluorine substitution can influence the preferred three-dimensional shape of the molecule. pharmacyjournal.org | Can lock the molecule in a bioactive conformation, improving binding affinity and selectivity. |

Advanced Research in Materials Science and Chemical Biology

Integration of 2,5-Difluoro-4-hydroxybenzoic Acid in Functional Materials

The presence of both a hydroxyl and a carboxylic acid group allows this compound to act as a difunctional monomer in polymerization reactions, while the fluorine atoms can be leveraged to fine-tune the physical and chemical properties of the resulting materials.

Development of Polymers with Specific Functionalities

The synthesis of fluorinated polyesters is a significant area of research, as the incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, while also introducing specific functionalities for applications like biodegradable antibacterial materials. nih.govrsc.org While specific studies detailing the polymerization of this compound are not widely published, its structure is analogous to other hydroxybenzoic acids used to create wholly aromatic copolyesters. mdpi.com As a bifunctional monomer, it can undergo melt polycondensation to form polyesters. The inclusion of fluorine atoms in the polymer backbone is a known strategy to create materials with advanced properties. For example, fluorinated polyesters have been synthesized from monomers like dimethyl tetrafluorosuccinate and ethylene (B1197577) glycol, demonstrating the viability of creating fluorinated polymer chains. nih.gov

Applications in Liquid Crystals via Mesogen Synthesis

Benzoic acid derivatives are foundational in the synthesis of thermotropic liquid crystals, primarily because their carboxylic acid groups can form stable hydrogen-bonded dimers. nih.gov These dimers create the elongated, rod-like (calamitic) molecular structures necessary for the formation of liquid crystalline phases. tandfonline.comoup.com The introduction of fluorine atoms onto the aromatic core is a well-established strategy for modifying the mesomorphic properties of these materials. researchgate.net

Fluorine substitution can influence several key parameters:

Phase Stability: It can alter the temperature range over which liquid crystal phases (mesophases) are stable.

Phase Type: It can suppress certain phases (e.g., nematic) while promoting others (e.g., smectic or columnar phases). tandfonline.com

Electro-Optical Properties: Changes in the molecular dipole moment due to fluorine can affect dielectric permittivity and switching behavior in display applications. researchgate.net

Table 1: Effect of Fluoro-Substitution on Physical Properties of Benzoic Acid-Based Liquid Crystals Data based on a comparative study of 4-octyloxy benzoic acid (8OBA) and 4-(octyloxy)-3-fluoro benzoic acid (8OBAF). researchgate.net

| Parameter | 8OBA (Non-fluorinated) | 8OBAF (Fluorinated) | Observed Effect of Fluorination |

|---|---|---|---|

| Spontaneous Polarization | Not Reported | Induces polar nematic phase | Induction of polar order |

| Response Time | ~120 µs | ~200 µs | Increase in response time |

| Rotational Viscosity | Lower | Higher | Increase in viscosity |

| Elastic Constant | Higher | Lower | Decrease in elastic constant |

Role in Battery Research as a Research Intermediate

Fluorinated organic compounds are critical in the development of high-performance lithium-ion batteries, particularly as additives to the electrolyte. researchgate.net They contribute to the formation of a stable and effective solid electrolyte interphase (SEI) on the electrode surfaces, which is crucial for battery longevity and safety. researchgate.netacs.org Fluorinated additives can enhance the oxidative stability of the electrolyte, making them suitable for high-voltage applications. researchgate.net

While compounds like fluoroethylene carbonate (FEC) and lithium difluoro(oxalate)borate (LiDFOB) are common additives, the synthesis of novel fluorinated molecules for this purpose is an active area of research. acs.orgscispace.com Fluorinated benzoic acid derivatives serve as versatile research intermediates and building blocks for more complex molecules in medicinal and materials science. fluoromart.com Therefore, this compound represents a potential precursor for synthesizing new, specialized fluorinated additives or electrolyte co-solvents designed to improve battery performance, such as enhancing thermal stability or suppressing electrolyte decomposition. researchgate.netgoogle.com

Applications in Analytical Chemistry and Biochemical Research

In the life sciences, the introduction of fluorine into small molecules can significantly enhance binding affinity, metabolic stability, and cell permeability. This makes fluorinated compounds valuable tools in drug discovery and biochemical research.

Use as a Biochemical Reagent for Life Science Research

This compound is commercially available as a bioactive small molecule for life science research. ambeed.com Its structural motif is found in molecules designed for specific biological targets. A notable area of research is the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. A recent study developed potent dual inhibitors of Mcl-1 and Bfl-1 based on a 2,5-substituted benzoic acid scaffold. nih.gov In these inhibitors, the carboxylic acid group forms a crucial hydrogen bond with an arginine residue in the protein's binding pocket, anchoring the molecule. nih.gov

The research demonstrated that modifications to the substituents on the benzoic acid core significantly impacted binding affinity. This highlights the role of compounds like this compound as a foundational scaffold or intermediate for synthesizing targeted protein inhibitors for biochemical research. nih.gov

Table 2: Binding Affinities of 2,5-Substituted Benzoic Acid Derivatives as Mcl-1/Bfl-1 Inhibitors Data from a study on dual Mcl-1/Bfl-1 inhibitors, demonstrating the utility of the 2,5-substituted benzoic acid scaffold. nih.gov

| Compound | R¹ Substituent (Position 5) | R² Substituent (Position 2) | Mcl-1 Ki (nM) | Bfl-1 Ki (nM) |

|---|---|---|---|---|

| Compound 20 | -S-(CH₂)₂-Ph | -NHSO₂-(p-CF₃-Ph) | 700 | 1500 |

| Compound 23 | -S-(CH₂)₂-Ph | -NHSO₂-(p-Cl-Ph) | 80 | 84 |

| Compound 24 | -S-(CH₂)₂-(p-F-Ph) | -NHSO₂-(p-Cl-Ph) | 45 | 100 |

Role in DNA and Protein Purification Research

While direct application of this compound in DNA or protein purification is not documented, its properties are relevant to the principles of analytical biochemistry. The ability of its structural analogues to bind directly and selectively to proteins is the basis for affinity chromatography, a powerful protein purification technique. nih.gov Furthermore, fluorinated benzoic acids (FBAs) are widely used as stable, non-radioactive tracers in environmental and industrial studies, where they are detected with high sensitivity using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). s4science.at This established use as chemical tracers underscores their utility in complex analytical applications, a field that overlaps with the development of probes and reagents for biochemical analysis.

Utilization in Immunoreagent Production

Information regarding the specific utilization of this compound in the production of immunoreagents is not available in the reviewed scientific literature. The design of haptens for the generation of antibodies is a critical aspect of immunoassay development. qub.ac.uknih.govnih.gov Generally, small molecules like benzoic acid derivatives can be chemically modified to be conjugated to carrier proteins, thereby rendering them immunogenic. nih.gov For instance, the development of an enzyme-linked immunosorbent assay (ELISA) for other phenolic compounds, such as bisphenols, has been described, where a derivative was conjugated to bovine serum albumin to produce specific polyclonal antibodies. researchgate.net However, no specific examples or research articles were found that detail the use of this compound as a hapten or in any other capacity for the production of immunoreagents.

Environmental Chemistry and Degradation Studies of Related Compounds

Microbial Degradation Pathways of Halogenated Benzoic Acids

The microbial degradation of halogenated aromatic compounds is a significant area of environmental research, as these compounds can be persistent pollutants. Microorganisms have evolved various enzymatic pathways to break down these substances. The degradation of halogenated benzoic acids often involves initial activation followed by dehalogenation.

Research on monofluorobenzoates has provided insights into these pathways. For example, Pseudomonas sp. B13, when grown on 3-chlorobenzoate, can cometabolize monofluorobenzoates. nih.gov In the case of 2-fluorobenzoate, fluoride (B91410) is eliminated during the initial dioxygenation step. nih.gov However, the degradation of 3-fluorobenzoate (B1230327) can be hindered, with 2-fluoro-cis,cis-muconic acid identified as a dead-end metabolite. nih.gov Studies on other bacteria have shown that the ability to degrade fluorobenzoates is not uncommon, particularly under denitrifying conditions. chemicalbook.com

The cleavage of the carbon-fluorine bond is a critical and often rate-limiting step in the degradation of organofluorine compounds. nih.gov Microorganisms employ different strategies for defluorination, including oxidative, reductive, and hydrolytic mechanisms. sigmaaldrich.com For instance, some enzymes can catalyze the hydrolytic cleavage of the C-F bond. ucd.ie In other cases, oxygenases initiate the degradation by incorporating oxygen atoms into the aromatic ring, which can lead to the destabilization and subsequent cleavage of the C-F bond. achemblock.comnih.gov Fungi have also been shown to metabolize fluorinated pesticides, though the degradation is not always complete. nih.gov

While these studies provide a general understanding of how halogenated and specifically fluorinated benzoic acids can be biodegraded, there is a lack of research specifically focused on the microbial degradation of this compound. The presence of two fluorine atoms on the aromatic ring likely influences its susceptibility to microbial attack and the specific enzymatic pathways required for its degradation.

Computational and Spectroscopic Characterization in Research

Computational Chemistry Studies on 2,5-Difluoro-4-hydroxybenzoic Acid and its Analogs

Computational chemistry serves as a powerful tool to predict and understand the behavior of this compound at a molecular level. These in-silico methods complement experimental data, offering detailed information on its intrinsic properties and interaction dynamics.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the structural and electronic properties of fluorinated benzoic acids and their analogs. uc.ptresearchgate.netresearchgate.net DFT methods allow for the optimization of the molecule's geometry, providing precise data on bond lengths, bond angles, and dihedral angles. uc.pt These calculations help identify the most stable conformation of the molecule by exploring its potential energy landscape. uc.ptresearchgate.net

Furthermore, DFT is used to determine key electronic properties that govern the molecule's reactivity and spectroscopic behavior. researchgate.netresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. The presence of two highly electronegative fluorine atoms significantly influences the electron distribution within the aromatic ring, which can be quantified through these calculations. This information is crucial for predicting the molecule's chemical reactivity, stability, and potential for intermolecular interactions. researchgate.netresearchgate.net

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles for the most stable 3D structure. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | Calculates the partial charge distribution on each atom, affecting electronic structure and reactivity. researchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.govresearchgate.net This method is invaluable for studying how analogs of this compound might interact with biological systems. nih.gov Docking simulations place the ligand (the small molecule) into the binding site of a receptor and score the different poses based on their binding affinity. researchgate.net

The functional groups of this compound—the carboxylic acid, the hydroxyl group, and the fluorine atoms—are key to its molecular interactions. The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors. nih.gov The fluorine atoms can also participate in hydrogen bonding and other electrostatic interactions. The binding mode is determined by a combination of forces, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces. nih.gov Modeling studies on similar phenolic acids have shown that hydrogen bonds and van der Waals forces are often the primary contributors to the binding energy. nih.gov By understanding these interactions, researchers can predict the binding affinity and specificity of the compound for a particular biological target.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A suite of advanced spectroscopic techniques is essential for the unambiguous structural confirmation and purity verification of synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. azom.com A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment.

¹H NMR: This technique provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. Their chemical shifts and coupling patterns (splitting) would confirm their relative positions on the aromatic ring.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. Each of the seven carbons in this compound would produce a signal at a characteristic chemical shift, including the carboxyl carbon, the aromatic carbons bonded to fluorine, and the other ring carbons.

¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. It provides direct information about the chemical environment of the fluorine atoms. nih.gov The chemical shifts of the two fluorine atoms would be distinct, and their coupling to each other and to adjacent protons would further confirm the substitution pattern. nih.gov For aromatic fluorine compounds, chemical shifts are typically observed in the range of -60 to -172 ppm relative to a CFCl₃ standard. researchgate.net

| Nucleus | Functional Group | Predicted/Analog Shift Range (ppm) | Reference Compound |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.8 - 7.8 | 4-Hydroxybenzoic acid |

| ¹H | Carboxyl (-COOH) | ~12.8 | 4-Methylbenzoic acid rsc.org |

| ¹³C | Aromatic (Ar-C) | 105 - 165 | General fluorinated aromatics |

| ¹³C | Carboxyl (-COOH) | 165 - 175 | Substituted benzoic acids rsc.org |

| ¹⁹F | Aromatic (Ar-F) | -100 to -170 | General fluoroaromatics ucsb.edu |

Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. slideshare.netyoutube.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. vscht.cz For this compound, the IR spectrum would provide clear evidence for its key structural features.

The most prominent absorptions would be from the O-H and C=O stretching vibrations of the carboxylic acid group. The O-H stretch appears as a very broad band in the 3300-2500 cm⁻¹ region, a hallmark of the hydrogen-bonded dimeric structure common in carboxylic acids. libretexts.org The carbonyl (C=O) stretch gives a strong, sharp absorption typically between 1760 and 1690 cm⁻¹. libretexts.org Additionally, the spectrum would show a broad O-H stretch for the phenolic group around 3500-3200 cm⁻¹, C-O stretching vibrations, and aromatic C=C and C-H stretching vibrations. ucla.edu The presence of carbon-fluorine bonds would also give rise to characteristic C-F stretching absorptions, typically in the 1400-1100 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch (H-bonded) | 3500 - 3200 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid C=O | Stretch | 1730 - 1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1475 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

| Aromatic C-F | Stretch | 1400 - 1100 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₇H₄F₂O₃), the calculated molecular weight is approximately 174.01 g/mol .

In a mass spectrum, the intact molecule, minus one electron, is detected as the molecular ion peak (M⁺). nist.gov The presence of a peak at m/z ≈ 174 would confirm the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, further validating the elemental composition. The fragmentation pattern observed in the mass spectrum can also be diagnostic, often showing characteristic losses of small neutral molecules such as H₂O, CO, or COOH, which helps in confirming the structure.

Chromatographic Methods for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analysis and purification of a wide array of chemical compounds, including this compound. Its high resolution and sensitivity make it an invaluable tool in research and quality control.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used analytical technique for the separation, identification, and quantification of this compound. This method is also adaptable for the purification of the compound from reaction mixtures and for its analysis in various matrices.

Purification by Straight-Phase HPLC:

In the context of its synthesis, this compound has been effectively purified utilizing straight-phase HPLC. This approach employs a polar stationary phase and a non-polar mobile phase. A documented method for the purification of this compound involves a Kieselgel 60 stationary phase. The separation is achieved using a linear gradient of ethanol in petroleum ether, which allows for the isolation of the compound from synthetic intermediates and byproducts.

Analysis by Reverse-Phase HPLC:

For analytical purposes, reverse-phase HPLC is a more commonly employed method for compounds like this compound. In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. This setup is highly effective for separating a variety of aromatic acids.

A typical mobile phase for the analysis of hydroxybenzoic acids consists of a mixture of acetonitrile and water, often with the addition of an acid such as phosphoric acid or acetic acid to ensure the analyte is in its protonated form, leading to sharper peaks and more reproducible retention times. The isocratic or gradient elution of the mobile phase allows for the efficient separation of the target compound from other related substances.

UV detection is particularly well-suited for this compound due to the presence of the aromatic ring, which acts as a chromophore. The selection of an appropriate wavelength is crucial for achieving high sensitivity. For hydroxybenzoic acids, detection wavelengths are commonly set in the range of 230-280 nm. For instance, a wavelength of 230 nm has been successfully used for the detection of 4-hydroxybenzoic acid longdom.org. Another common wavelength used for the analysis of p-hydroxybenzoate esters is 254 nm nih.gov. The precise wavelength for optimal detection of this compound would be determined by analyzing its UV spectrum.

The following table summarizes the conditions for the purification of this compound and provides a representative example of analytical conditions for a closely related compound, 4-hydroxybenzoic acid, which can be adapted for the analysis of this compound.

| Parameter | Purification of this compound | Analytical Example for 4-hydroxybenzoic acid |

| Chromatographic Mode | Straight-Phase HPLC | Reverse-Phase HPLC |

| Stationary Phase | Kieselgel 60 | C18 |

| Mobile Phase | 1-40% linear gradient of ethanol in petroleum ether | Acetonitrile and 0.1% Phosphoric acid buffer |

| Detection | Not specified | UV at 230 nm |

| Flow Rate | Not specified | 1.0 mL/min |

Table 1. HPLC Conditions for Purification and Analysis.

Future Research Directions and Translational Potential

Emerging Research Areas for 2,5-Difluoro-4-hydroxybenzoic Acid

The distinct substitution pattern of this compound, with fluorine atoms positioned ortho and meta to the carboxylic acid group and para to the hydroxyl group, imparts a unique combination of steric and electronic features. These characteristics are being actively explored in several cutting-edge research domains.

One of the most exciting new frontiers is in the development of fluorinated liquid crystals . tandfonline.comresearchgate.netrsc.org The introduction of fluorine can significantly alter key properties such as dielectric anisotropy, viscosity, and mesophase behavior. researchgate.netrsc.org Researchers are investigating how the specific placement of fluorine in benzoic acid derivatives like the 2,5-difluoro-4-hydroxy analogue can be used to fine-tune these properties for next-generation liquid crystal displays (LCDs) and other electro-optical devices. mdpi.com The goal is to create materials with faster switching times, lower power consumption, and enhanced stability. mdpi.com

In the realm of medicinal chemistry , this compound serves as a valuable building block for the synthesis of novel therapeutic agents. pharmint.netnih.govresearchgate.net The presence of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity (pKa) of the carboxylic acid group. nih.govnih.gov These modifications can lead to drugs with improved pharmacokinetic profiles and enhanced efficacy. nih.gov Current research is focused on incorporating this moiety into various drug classes, including enzyme inhibitors and receptor modulators, to address a range of diseases.

Furthermore, the unique reactivity of this compound makes it a target for the development of new synthetic methodologies . The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the activated aromatic ring—allows for a variety of chemical transformations. Chemists are exploring novel ways to selectively functionalize this molecule to create complex and diverse chemical libraries for high-throughput screening and drug discovery.

Challenges and Opportunities in the Synthesis and Application of Fluorinated Hydroxybenzoic Acids

Despite the immense potential, the synthesis and application of fluorinated hydroxybenzoic acids, including the 2,5-difluoro isomer, are not without their hurdles.

Synthetic Challenges: The regioselective introduction of fluorine atoms onto an aromatic ring can be a significant synthetic challenge. Traditional fluorination methods often require harsh conditions and can lead to mixtures of isomers, making purification difficult and costly. For instance, the synthesis of a related compound, 2,4-difluoro-3-hydroxybenzoic acid, involves a multi-step process that includes methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com While effective, such lengthy sequences can be inefficient for large-scale production.

However, these challenges also present significant opportunities for innovation . There is a growing demand for the development of more efficient, selective, and scalable synthetic routes to these valuable compounds. sciencedaily.com Advances in catalytic methods, such as late-stage fluorination, are showing promise in addressing these issues. These newer techniques could provide more direct and cost-effective access to a wider range of fluorinated hydroxybenzoic acids. nih.gov

Application Opportunities: The unique properties conferred by fluorination open up a vast landscape of potential applications. In materials science, beyond liquid crystals, fluorinated benzoic acids are being investigated for their potential use in creating advanced polymers and functional materials with tailored properties such as thermal stability, chemical resistance, and specific optical characteristics. researchgate.netrsc.org The ability of fluorine to influence intermolecular interactions is a key factor being explored in the design of self-assembling materials and organic semiconductors. rsc.org

In the pharmaceutical industry, the opportunity lies in leveraging the "fluorine advantage" to design superior drugs. nih.govresearchgate.net The strategic placement of fluorine can block metabolic pathways, leading to drugs with longer half-lives and reduced side effects. nih.gov Furthermore, the use of the fluorine-18 (B77423) isotope ((18)F) in positron emission tomography (PET) imaging is a rapidly growing area. nih.gov Incorporating (18)F into bioactive molecules derived from fluorinated hydroxybenzoic acids could enable the development of novel imaging agents for diagnosing and monitoring diseases.

Translational Impact of this compound Research in Pharmaceuticals and Materials

The research conducted on this compound and its derivatives holds significant promise for tangible, real-world applications in both the pharmaceutical and materials sectors.

In Pharmaceuticals: The translational impact is most evident in the potential for developing new and improved medicines. For example, derivatives of fluorinated hydroxybenzoic acids have been investigated for their potential as antifungal agents. mdpi.com The insights gained from studying the structure-activity relationships of these compounds can guide the design of more potent and selective drugs. The ability of fluorine to modulate physicochemical properties is a powerful tool in the drug discovery process, helping to overcome common challenges such as poor bioavailability and rapid metabolism. nih.govresearchgate.net The development of practical synthetic routes to key intermediates like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid highlights the importance of these building blocks in creating novel antibacterial agents. semanticscholar.org

In Materials Science: The translation of research into practical materials applications is also a significant prospect. The development of novel fluorinated liquid crystals could lead to the next generation of high-performance displays with superior image quality and energy efficiency. tandfonline.commdpi.com The fundamental understanding of how fluorination affects molecular organization and bulk properties is crucial for designing materials with specific functions. researchgate.netrsc.org This knowledge can be applied to create a wide range of materials, from specialty polymers to advanced coatings, with enhanced performance characteristics.

Q & A

Q. What are the established synthetic routes for 2,5-difluoro-4-hydroxybenzoic acid, and what purification methods are recommended?

The compound is synthesized via electrophilic substitution reactions using difluorophenol derivatives as starting materials. A validated method involves reacting 2,5-difluorophenol with CO₂ under alkaline conditions, followed by acidification to yield the benzoic acid derivative. Purification typically employs silica gel column chromatography (30% ethyl acetate/petroleum ether) and high-performance liquid chromatography (HPLC) with a C18 column and acetic acid-methanol-water eluent to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 174.10 for [M-H]).

- Infrared (IR) Spectroscopy : Detection of carboxylic acid (C=O stretch at ~1700 cm) and hydroxyl groups (broad peak ~3000 cm) .

Q. What are the primary research applications of this compound in biological studies?

Its structural similarity to salicylic acid makes it a candidate for studying enzyme inhibition (e.g., cyclooxygenase) and anti-inflammatory pathways. It is also used as a precursor for synthesizing fluorinated bioconjugates in drug delivery systems .

Advanced Research Questions

Q. How can researchers optimize the low yield (25%) reported in traditional synthesis methods?

Yield improvements may involve:

Q. How do fluorine substituents influence the compound’s reactivity and spectroscopic data?

Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts in NMR (e.g., H-3 and H-6 protons split into doublets). In NMR, distinct signals at δ -110 to -120 ppm confirm substitution positions. Computational modeling (DFT) can predict reactivity trends, such as enhanced acidity of the hydroxyl group due to electron-withdrawing fluorine effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurity profiles or assay conditions. Recommended steps:

- Purity Validation : HPLC-MS to confirm compound integrity.

- Dose-Response Curves : Establish EC/IC values across multiple cell lines.

- Comparative Studies : Benchmark against analogs like 4-chloro-2,5-difluorobenzoic acid to isolate fluorine-specific effects .

Q. How can this compound be integrated into targeted drug delivery systems?

It serves as a linker for bioconjugates due to its carboxylic acid group. Example protocol:

- Conjugation with Antibodies : EDC/NHS coupling to attach the compound to monoclonal antibodies.

- In Vivo Testing : Evaluate tumor-targeting efficiency using fluorescence or radiolabeled derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.